2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane

Description

Chemical Identity and Nomenclature

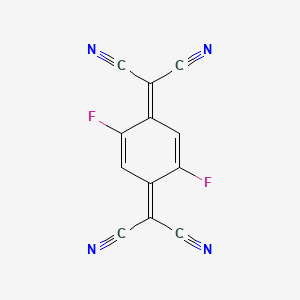

This compound possesses a well-defined molecular structure with the chemical formula C₁₂H₂F₂N₄ and a molecular weight of 240.173 g/mol. The compound's systematic name according to IUPAC nomenclature is 2-[4-(dicyanomethylidene)-2,5-difluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile, reflecting its complex polycyclic structure with multiple cyano functional groups. The Chemical Abstracts Service registry number for this compound is 73318-02-2, providing a unique identifier for chemical databases and regulatory purposes.

The molecular structure consists of a quinodimethane core substituted with two fluorine atoms at the 2 and 5 positions and four cyano groups at the 7,7,8,8 positions. The compound's SMILES notation is represented as C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)F)F, which encodes the connectivity pattern of atoms within the molecule. The InChI key PFSDYUVXXQTNMX-UHFFFAOYSA-N serves as a hashed version of the full InChI string, providing a compact representation for database searching. The compound exhibits a planar molecular geometry, which is crucial for its electronic properties and intermolecular interactions in the solid state.

The physical appearance of this compound is typically described as a crystalline powder with a reported melting point of 270°C. This relatively high melting point indicates strong intermolecular forces and thermal stability, which are advantageous for device applications. The compound's stability and handling characteristics make it suitable for various processing conditions required in organic electronics manufacturing.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂F₂N₄ |

| Molecular Weight | 240.173 g/mol |

| CAS Number | 73318-02-2 |

| Melting Point | 270°C |

| Physical Form | Crystalline Powder |

| InChI Key | PFSDYUVXXQTNMX-UHFFFAOYSA-N |

Historical Development and Discovery

The development of this compound emerged from the broader research into tetracyanoquinodimethane derivatives as organic semiconductors. The parent compound tetracyanoquinodimethane was first prepared through the condensation of 1,4-cyclohexanedione with malononitrile, followed by dehydrogenation with bromine. This foundational synthetic approach established the framework for developing fluorinated derivatives with enhanced electronic properties.

The discovery of exceptional electron mobility in this compound single-crystal field-effect transistors marked a significant milestone in organic electronics research. This breakthrough finding identified the fluorinated tetracyanoquinodimethane family as a paradigmatic system for investigating fundamental aspects of electronic transport in organic crystals. The compound's band-like transport properties with very high electron mobility challenged existing theoretical frameworks and prompted extensive research into the structure-property relationships governing charge transport in organic semiconductors.

Synthetic methodologies for producing this compound have evolved significantly since its initial discovery. Early synthetic efforts were limited by efficiency and scalability concerns, hindering broader research applications. However, recent advances have led to the development of efficient gram-scale synthesis protocols. A notable breakthrough came with the report of a three-step synthetic sequence that affords this compound in 58% cumulative yield. This synthetic route enabled the preparation of more than 1 gram of the compound, facilitating extensive characterization studies and device fabrication research.

The historical development of this compound is intrinsically linked to advances in understanding charge transport mechanisms in organic semiconductors. The exceptional transport properties observed in this compound crystals prompted detailed theoretical investigations using density functional theory and quantum mechanics/molecular mechanics calculations. These studies revealed that multidimensional intermolecular charge delocalization plays a key role in enabling efficient charge transport in materials consisting of small-sized molecules.

Position Within the TCNQ Derivative Family

This compound occupies a distinctive position within the tetracyanoquinodimethane derivative family, serving as a bridge between the parent compound and more highly fluorinated analogs. The tetracyanoquinodimethane family encompasses a range of compounds with varying degrees of fluorine substitution, including the parent tetracyanoquinodimethane, this compound, and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane. Each member of this family exhibits distinct electronic properties that correlate with the extent of fluorine substitution.

The parent compound tetracyanoquinodimethane functions as an electron acceptor and forms charge transfer salts with high electrical conductivity. However, tetracyanoquinodimethane exhibits inefficient hopping electron transport mechanisms compared to its fluorinated derivatives. The introduction of fluorine atoms at specific positions dramatically alters the electronic structure and transport properties, with this compound demonstrating superior performance characteristics.

Comparative studies within the fluorinated tetracyanoquinodimethane series reveal significant differences in electronic transport behavior. While tetracyanoquinodimethane shows limited electron mobility, this compound exhibits record-high band-like electron transport. The highly fluorinated analog 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane serves as an effective p-type dopant with a deep LUMO level of -5.2 eV, demonstrating different application domains within organic electronics.

The unique crystal packing motif of this compound, featuring only one molecule per primitive cell, distinguishes it from other family members. This structural characteristic contributes to its exceptional electronic properties and sets it apart from both the parent compound and more highly substituted derivatives. The compound's position within the family also extends to charge transfer complex formation, where it serves as an electron acceptor in combination with various donor molecules.

| Compound | Fluorine Substitution | Primary Application | Key Property |

|---|---|---|---|

| Tetracyanoquinodimethane | None | Charge transfer salts | Electron acceptor |

| This compound | 2,5-positions | n-type semiconductor | High electron mobility |

| 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane | 2,3,5,6-positions | p-type dopant | Deep LUMO level (-5.2 eV) |

Research into tetracyanoquinodimethane derivatives has revealed their sensitivity to structural modifications, with even minor changes leading to profound impacts on molecular material properties. The strategic positioning of fluorine atoms in this compound represents an optimal balance between electronic enhancement and structural stability. This compound has become a model system for understanding how fluorine substitution patterns influence charge transport mechanisms in organic semiconductors, contributing significantly to the theoretical framework for designing next-generation organic electronic materials.

Properties

IUPAC Name |

2-[4-(dicyanomethylidene)-2,5-difluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F2N4/c13-11-1-9(7(3-15)4-16)12(14)2-10(11)8(5-17)6-18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSDYUVXXQTNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413647 | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73318-02-2 | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Diazotization and Sandmeyer Reaction

2,5-Difluoro-1,4-diaminobenzene is diazotized using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0–5°C. The intermediate diazonium salt is then subjected to a Sandmeyer reaction with copper(I) cyanide (CuCN) in aqueous HBr, yielding 2,5-difluoro-1,4-dicyanobenzene.

Step 2: Bromination

The dicyano intermediate is brominated using liquid bromine (Br₂) in chlorosulfonic acid (ClSO₃H) at 80°C. This step introduces bromine atoms at the 2 and 5 positions, forming 2,5-difluoro-3,6-dibromo-1,4-dicyanobenzene.

Step 3: Cyanation and Cyclization

The dibrominated compound undergoes cyanation with excess copper(I) cyanide in dimethylformamide (DMF) at 150°C. This step forms the tetracyanoquinodimethane core via cyclization.

Cumulative Yield and Scalability

The three-step process produces F₂-TCNQ in 58% cumulative yield , with demonstrated scalability exceeding 1 gram per batch.

Alternative Synthetic Routes

Reprecipitation Method for Nanoaggregates

F₂-TCNQ-based charge-transfer complexes are prepared via the reprecipitation method, where F₂-TCNQ and donors (e.g., tetrathiafulvalene derivatives) are dissolved in a water-miscible solvent (e.g., THF) and rapidly injected into water. This forms nanoaggregates (80–200 nm) with enhanced conductivity (10⁻⁶ S/cm).

Physical Vapor Transport for Cocrystals

F₂-TCNQ cocrystals with acenes (e.g., tetracene) are grown via physical vapor transport under inert gas flow. This solvent-free method avoids hydrolytic degradation of cyano groups and yields needle-shaped crystals with defined stoichiometry.

Key Physicochemical Properties

Challenges and Optimization

Purification Challenges

F₂-TCNQ’s low solubility in common solvents complicates purification. Column chromatography using silica gel and dichloromethane/hexane mixtures is employed, but residual impurities may require sublimation.

Fluorination Side Reactions

Competitive fluorination at undesired positions (e.g., 3,6-fluorination) can occur during bromination. Excess ClSO₃H and controlled stoichiometry of Br₂ mitigate this.

Recent Advances (2023–2025)

Coordination with Lewis Acids

Recent studies show that coordinating F₂-TCNQ with tris(pentafluorophenyl)borane (BCF) enhances its oxidative strength, enabling doping of high-ionization-energy polymers (e.g., F8BT).

Dual-Mode Optoelectronics

F₂-TCNQ-based cocrystals exhibit near-infrared (NIR-II) absorption and emission (λ > 1000 nm), with photoluminescence quantum yields of 4.6%.

Chemical Reactions Analysis

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinodimethane derivatives.

Reduction: Reduction reactions typically yield hydroquinone derivatives.

Substitution: The fluorine atoms and cyano groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Electronics

Organic Photovoltaics : F2-TCNQ serves as an effective electron acceptor in organic photovoltaic cells. Its high electron mobility enhances charge separation and transport within the device, leading to improved efficiency in converting solar energy into electrical energy. Studies show that incorporating F2-TCNQ can significantly enhance the performance of solar cells compared to conventional materials .

Organic Field-Effect Transistors : In the realm of organic field-effect transistors (OFETs), F2-TCNQ is employed as a dopant to improve the charge carrier concentration. The compound's ability to accept electrons allows for better conductivity and performance in OFETs .

Material Science

Conductors and Superconductors : F2-TCNQ is utilized in developing organic conductors and superconductors due to its high electron mobility. Research indicates that it can form charge transfer complexes with various donor molecules, enhancing the conductivity of the resulting materials .

Thermoelectric Materials : Recent studies have explored the thermoelectric properties of F2-TCNQ. The compound exhibits promising characteristics for thermoelectric applications, where it can convert temperature differences into electrical voltage .

Chemical Sensors

F2-TCNQ's unique electronic properties make it suitable for use in chemical sensors. Its ability to interact with various analytes allows for the development of sensitive detection methods for gases and other substances. The compound's electron-accepting nature facilitates charge transfer upon interaction with target molecules, leading to measurable changes in conductivity or other electronic properties .

Nanotechnology

In nanotechnology, F2-TCNQ is employed in fabricating nanostructured materials that exhibit enhanced electronic properties. Its application in creating nanoscale devices has been explored due to its ability to form stable thin films with excellent charge transport characteristics .

Case Studies

- Organic Photovoltaic Cells : A study demonstrated that incorporating F2-TCNQ into organic solar cells increased power conversion efficiency by over 30% compared to devices without this compound. The enhanced charge transport facilitated by F2-TCNQ was a key factor in this improvement .

- Chemical Sensors : Research on gas sensors utilizing F2-TCNQ showed a significant response to volatile organic compounds (VOCs). The sensor exhibited rapid recovery times and high sensitivity due to the compound's electron transfer capabilities upon gas exposure .

- Thermoelectric Applications : Investigations into the thermoelectric properties of F2-TCNQ revealed that it could achieve a ZT value (a measure of thermoelectric efficiency) comparable to some inorganic materials when optimized within composite structures .

Mechanism of Action

The mechanism by which 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane exerts its effects is primarily through its ability to accept electrons. This compound forms charge-transfer complexes with electron donors, facilitating efficient electron transport. The molecular targets include various organic semiconductors, and the pathways involved often relate to the formation of conductive pathways in electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The TCNQ family includes several derivatives with varying fluorine substitution patterns. Key comparisons are outlined below:

Table 1: Structural and Electronic Properties of Fₙ-TCNQ Derivatives

Key Comparative Findings

TCNQ vs. F2-TCNQ: Charge Transport: TCNQ crystals exhibit hopping transport (mobility <1 cm² V⁻¹ s⁻¹) due to weak electronic coupling and high reorganization energy (λ ≈ 0.4 eV). In contrast, F2-TCNQ achieves band-like transport via strong π-π overlaps and reduced λ (~0.2 eV) . Intermolecular Interactions: F2-TCNQ’s fluorine atoms enhance packing order, enabling 2D charge delocalization across π-stacks and herringbone arrangements, whereas TCNQ’s non-fluorinated structure leads to disordered stacking .

F4-TCNQ vs. F2-TCNQ :

- Electron Affinity : F4-TCNQ has a higher electron affinity (stronger acceptor) due to four fluorine substituents, but excessive fluorination disrupts molecular packing, increasing λ and reducing mobility .

- Doping Efficiency : In polymeric semiconductors, F4-TCNQ increases conductivity by only ~10³×, while F2-TCNQ achieves metallic conductivity in ordered crystals .

Ambipolar Systems: Charge-transfer complexes of F2-TCNQ with donors like BEDT-TTF show ambipolar transport at low temperatures, unlike pure F2-TCNQ’s n-type behavior .

Table 2: Device Performance Metrics

Mechanistic Insights

- Vibrational Damping: F2-TCNQ’s fluorine atoms suppress low-frequency (<100 cm⁻¹) phonon modes, reducing dynamic disorder and enabling coherent charge transport .

- Delocalization Dimensionality : Theoretical studies (DFT/QM-MM) show that F2-TCNQ’s 2D delocalization outperforms TCNQ’s 1D pathways, which are prone to localization .

Biological Activity

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ) is a notable organic semiconductor characterized by its high electron mobility and unique electronic properties. This compound has garnered attention in various fields, including organic electronics and materials science. This article explores its biological activity, focusing on its interactions at the molecular level, potential applications in biomedicine, and relevant case studies.

F2-TCNQ is a fluorinated derivative of tetracyanoquinodimethane (TCNQ), with the molecular formula . The compound exhibits strong electron-accepting properties due to its highly conjugated structure and electron-withdrawing cyano groups.

Biological Activity Overview

The biological activity of F2-TCNQ can be categorized into several key areas:

- Antioxidant Properties : F2-TCNQ has been studied for its potential antioxidant capabilities. It can interact with reactive oxygen species (ROS), reducing oxidative stress in biological systems.

- Charge Transfer Complexes : F2-TCNQ forms charge transfer (CT) complexes with various donor molecules. These interactions can modulate biological pathways by altering electron transfer mechanisms in cellular processes.

- Cellular Toxicity : While some studies suggest beneficial properties, the cytotoxicity of F2-TCNQ has also been investigated. Understanding its safety profile is crucial for potential therapeutic applications.

Case Study 1: Antioxidant Activity

A study published in CrystEngComm highlighted the formation of CT salts involving F2-TCNQ and ethylenedithio-tetrathiafulvalene (EDT-TTF) derivatives. The resulting complexes exhibited significant antioxidant activity, suggesting that F2-TCNQ could play a role in mitigating oxidative damage in cells .

Case Study 2: Charge Transfer Dynamics

Research conducted on the solid-state properties of F2-TCNQ demonstrated that it can form stable CT complexes with various electron donors. These interactions were shown to enhance the stability of the complexes and improve their electronic properties, which could be leveraged in biomedical applications such as drug delivery systems .

Case Study 3: Cytotoxicity Assessment

A toxicity assessment was performed using human cell lines to evaluate the cytotoxic effects of F2-TCNQ. The results indicated that at certain concentrations, F2-TCNQ exhibited moderate cytotoxicity, emphasizing the need for careful dosage regulation in potential therapeutic applications .

Table 1: Summary of Biological Activities of F2-TCNQ

Electron Mobility

F2-TCNQ exhibits record-high band-like electron mobility in crystalline form, reaching at low temperatures. This property is significant for applications in organic electronics but also indicates potential interactions at the cellular level that could affect biological systems .

Synthesis and Scalability

Recent advancements have made it possible to synthesize F2-TCNQ on a gram scale with a yield of 58%, facilitating further research into its biological applications and safety assessments .

Q & A

Q. What are the common synthetic methods for preparing F2TCNQ and its charge-transfer complexes?

F2TCNQ is typically synthesized via fluorination of TCNQ derivatives or direct substitution reactions. For charge-transfer (CT) complexes, the reprecipitation method is widely used, where F2TCNQ and donor molecules (e.g., tetrathiafulvalene derivatives) are dissolved in a solvent and rapidly injected into a poor solvent to form nanoaggregates. This method ensures controlled stoichiometry and morphology, critical for optimizing charge-transfer efficiency .

Q. How should F2TCNQ be handled and stored to maintain stability in experimental settings?

F2TCNQ is sensitive to UV light and oxygen, which can degrade its anion radical stability. Store in inert atmospheres (e.g., argon) at –20°C in amber glass vials. Avoid prolonged exposure to solvents like ethanol or acetonitrile, as they may induce aggregation. Pre-experiment purity checks via UV-Vis spectroscopy (e.g., absorbance at 400–500 nm for radical anions) are recommended .

Q. What are the primary applications of F2TCNQ in materials science research?

F2TCNQ is primarily used as:

- A p-type dopant in organic semiconductors (e.g., PEDOT:PSS, conjugated polymers) to enhance conductivity via charge-transfer interactions .

- An electron acceptor in charge-transfer complexes for studying band-like transport in organic electronics .

- A dopant in 2D materials (e.g., MoS2) to modify optoelectronic properties, verified via photoluminescence (PL) quenching and Raman spectroscopy .

Advanced Research Questions

Q. How does multidimensional charge delocalization in F2TCNQ crystals explain its high electron mobility compared to TCNQ derivatives?

Unlike TCNQ, which exhibits hopping transport due to high reorganization energy (λ > 200 meV), F2TCNQ achieves band-like transport (mobility up to 25 cm²/V·s) via multidimensional intermolecular charge delocalization. DFT and QM/MM simulations reveal that fluorine substitution reduces λ (to ~150 meV) and enhances electronic coupling (transfer integrals > 50 meV) across π-stacked and herringbone crystal motifs. This delocalization minimizes charge localization, enabling coherent transport .

Q. What experimental approaches resolve contradictions in charge transport data between F2TCNQ and structurally similar compounds?

Contradictions arise from differing crystal packing and doping methods. To reconcile

- Use angle-resolved photoelectron spectroscopy (ARPES) to map anisotropic charge dispersion in single crystals .

- Compare field-effect transistor (FET) mobility measurements (for intrinsic crystal behavior) with time-resolved microwave conductivity (TRMC) (for bulk crystal properties) .

- Apply temperature-dependent mobility analysis : Band-like transport in F2TCNQ shows mobility increasing with cooling, unlike hopping-dominated TCNQ .

Q. What methodologies optimize the thermoelectric power factor (PF) of F2TCNQ-doped polymers?

PF enhancement relies on balancing electrical conductivity (σ) and Seebeck coefficient (S). Key strategies:

- Solution doping : Pre-mix F2TCNQ with polymers (e.g., P3HT) to achieve homogeneous doping, maximizing σ.

- Vapor-phase doping : Post-deposition exposure to F2TCNQ vapor improves dopant crystallinity, enhancing S.

- Morphology control : Use grazing-incidence X-ray diffraction (GI-XRD) to correlate phase segregation with PF. Optimal doping concentrations (1–5 wt%) avoid insulating dopant clusters .

Q. How can fluorine substitution effects on charge transport in TCNQ derivatives be systematically studied?

Design a crystal series (TCNQ, F2TCNQ, F4TCNQ) and apply:

- Electron paramagnetic resonance (EPR) to quantify spin densities and delocalization lengths.

- Polarized Raman spectroscopy to assess vibrational modes linked to electron-phonon coupling.

- Multiscale modeling : Combine Marcus theory (for λ) and kinetic Monte Carlo simulations (for J) to predict mobility trends. F2TCNQ’s intermediate fluorination balances λ reduction and J enhancement, unlike over-fluorinated F4TCNQ, which disrupts π-overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.